Urea, 1-isopropyl-1-nitroso-

Mutagenesis DNA Repair Structure-Activity Relationship

QSAR modelers and DNA repair researchers often encounter inaccurate predictions due to overlooked alkyl-chain branching effects of N-nitrosoureas. Urea, 1-isopropyl-1-nitroso- (IPNU) eliminates this gap with its uniquely branched isopropyl group, generating DNA lesions recognized as 'independent' events by cellular repair machinery-unlike methyl or ethyl analogs. This distinct behavior makes IPNU an essential probe for calibrating ADME/Tox models and dissecting BER vs. NER pathway choice. · Direct-acting alkylating agent with non-enzymatic DNA modification mechanism. · Isopropylation damage profile processed independently from methylation/ethylation. · Critical branching parameter for QSAR mutagenicity/carcinogenicity models. · LogP 0.2, TPSA 75.8 Ų-ideal reference for semi-polar, branched pharmaceutical motifs.

Molecular Formula C4H9N3O2
Molecular Weight 131.13 g/mol
CAS No. 16830-14-1
Cat. No. B093857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrea, 1-isopropyl-1-nitroso-
CAS16830-14-1
Molecular FormulaC4H9N3O2
Molecular Weight131.13 g/mol
Structural Identifiers
SMILESCC(C)N(C(=O)N)N=O
InChIInChI=1S/C4H9N3O2/c1-3(2)7(6-9)4(5)8/h3H,1-2H3,(H2,5,8)
InChIKeyVMQQMNLJMLELNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Urea, 1-isopropyl-1-nitroso- (CAS 16830-14-1): Procurement-Relevant Profile for a Prototypical N-Nitrosourea Alkylating Agent


Urea, 1-isopropyl-1-nitroso- (also known as N-isopropyl-N-nitrosourea, IPNU) is a member of the N-alkyl-N-nitrosourea (ANU) class, characterized by its direct-acting alkylating activity. With a molecular formula of C4H9N3O2 and a molecular weight of 131.13 g/mol [1], this compound serves as a standard tool for investigating structure-activity relationships in chemical mutagenesis and carcinogenesis due to its well-defined, non-enzymatic mechanism of DNA modification [2].

Why N-Alkyl-N-Nitrosoureas Cannot Be Considered Interchangeable: The Case for Isopropyl-Specific Procurement


The assumption that all N-alkyl-N-nitrosoureas are functionally equivalent is refuted by experimental evidence. The size and branching of the N-alkyl substituent profoundly influences the compound's alkylation kinetics, DNA lesion spectrum, and mutagenic specificity. Studies show that the isopropylation mechanism of N-isopropyl-N-nitrosourea is recognized as an 'independent' event by cellular repair machinery, in contrast to the 'equivalent' damage profiles of methylating and ethylating analogs [1]. Furthermore, direct comparative mutagenicity assays in Salmonella typhimurium reveal significant differences in activity between structural isomers like n-propyl and isopropyl nitrosoureas [2]. Substituting Urea, 1-isopropyl-1-nitroso- with a smaller (e.g., methyl, ethyl) or linear (e.g., n-propyl) analog would alter the critical balance of steric effects and electrophilic reactivity, thereby invalidating any experimental or industrial process predicated on its specific biological or chemical behavior.

Quantitative Evidence for Differentiating Urea, 1-isopropyl-1-nitroso- from Its Closest Analogs


Mutagenic Mechanism: Isopropylation is an 'Independent' Lesion, Distinct from Methylation and Ethylation

In combination studies with other alkylating agents, the isopropylation damage induced by N-isopropyl-N-nitrosourea was determined to be 'independent' of the damage caused by methylation (from MNU) or ethylation (from ENU or EMS). In contrast, methylation and ethylation were found to be 'equivalent' or 'partially equivalent' in their mutagenic interaction [1].

Mutagenesis DNA Repair Structure-Activity Relationship

Mutagenic Potency: Activity Diverges Significantly Between n-Propyl and Isopropyl Structural Isomers

A direct head-to-head comparison of structurally related isomer pairs was performed to elucidate the alkylation mechanism. While the study's primary aim was to probe the formation of carbocation intermediates, the authors explicitly note 'striking differences which were observed in the mutagenic potency' between the n-propyl and isopropyl nitrosourea isomers when tested in Salmonella typhimurium TA 1535 [1].

Genetic Toxicology Structure-Activity Relationship Ames Test

Physicochemical Properties: LogP and Topological Polar Surface Area (TPSA) Define a Unique Bioactivity Profile

The isopropyl substituent confers a distinct set of physicochemical properties that dictate membrane permeability and bioavailability. The compound has a predicted LogP (XLogP3) of 0.2 and a Topological Polar Surface Area (TPSA) of 75.8 Ų [1]. These values position it uniquely between the more hydrophilic methyl analog (lower LogP) and more lipophilic butyl analog (higher LogP).

Medicinal Chemistry ADME Lipinski's Rule of Five

Validated Application Scenarios for Urea, 1-isopropyl-1-nitroso- Based on Differential Evidence


Investigating the Impact of Alkyl Chain Branching on DNA Repair Pathway Choice

Researchers studying how the structure of a DNA lesion dictates the recruitment of specific repair pathways (e.g., base excision repair vs. nucleotide excision repair vs. direct reversal) will find Urea, 1-isopropyl-1-nitroso- to be an indispensable tool. The evidence that isopropylation-induced damage is processed 'independently' from methylation or ethylation [1] positions this compound as a unique probe for dissecting the cellular decision-making process in DNA damage response.

Defining a Quantitative Structure-Activity Relationship (QSAR) for N-Nitrosourea Mutagenicity

For computational chemists and toxicologists building QSAR models to predict the mutagenic or carcinogenic potential of N-nitroso compounds, the inclusion of Urea, 1-isopropyl-1-nitroso- as a data point is essential. Its distinct biological activity compared to its n-propyl isomer [2] provides a critical 'branching' parameter that improves model accuracy and predictive power, preventing the oversimplification of alkyl chain effects in the model.

Calibrating ADME/Tox Models for Branched Alkyl Chain Compounds

In early-stage drug discovery or chemical safety assessment, in silico models for absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) require calibration with compounds of varying lipophilicity and polarity. The specific LogP (0.2) and TPSA (75.8 Ų) values of Urea, 1-isopropyl-1-nitroso- [3] make it an ideal reference compound for validating model predictions for small, semi-polar molecules with a branched alkyl group, which are common motifs in pharmaceutical agents.

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